2-Amino-2-cyclopropylpropan-1-ol

Description

The exact mass of the compound 2-Amino-2-cyclopropylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2-cyclopropylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-cyclopropylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-cyclopropylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(7,4-8)5-2-3-5/h5,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHUVSBQEHYCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184403-67-5 | |

| Record name | 2-amino-2-cyclopropylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclopropylpropan-1-ol

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These properties govern a compound's behavior from synthesis and formulation to its ultimate biological activity. This guide provides an in-depth technical overview of the core physicochemical characteristics of 2-Amino-2-cyclopropylpropan-1-ol, a novel amino alcohol with potential applications in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document focuses on the robust, field-proven methodologies for determining these critical parameters. By presenting detailed experimental protocols and the scientific rationale behind them, this guide serves as a practical handbook for the comprehensive characterization of this and similar compounds.

Molecular Identity and Structural Attributes

A thorough characterization begins with confirming the molecule's identity and fundamental properties.

| Property | Value/Information | Source |

| IUPAC Name | 2-Amino-2-cyclopropylpropan-1-ol | N/A |

| CAS Number | 1184403-67-5 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [2][3] |

| Molecular Weight | 115.17 g/mol | [2] |

| Canonical SMILES | CC(C1CC1)(N)CO | [3] |

| InChIKey | WDHUVSBQEHYCBZ-UHFFFAOYSA-N | [3] |

| Predicted XlogP | -0.4 | [3] |

| Storage Conditions | Refrigerator, under inert atmosphere | [2] |

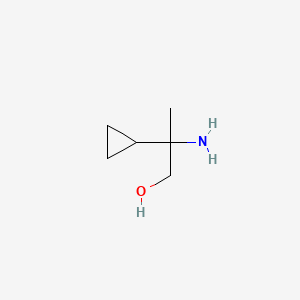

Structural Diagram:

Caption: 2D structure of 2-Amino-2-cyclopropylpropan-1-ol.

Solubility Profile: A Key to Application

The solubility of a compound dictates its utility in various experimental and formulation settings. For an amino alcohol like 2-Amino-2-cyclopropylpropan-1-ol, the presence of both a polar amino group and a hydroxyl group, along with a nonpolar cyclopropyl and methyl group, suggests a nuanced solubility profile. Initial reports indicate slight solubility in dimethyl sulfoxide (DMSO) and methanol.[2] A comprehensive understanding requires a more quantitative approach.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in various solvents.

Principle: A surplus of the solute is equilibrated with the solvent at a constant temperature until the concentration of the solute in the solution reaches a plateau, indicating saturation.

Caption: Workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add an excess amount of 2-Amino-2-cyclopropylpropan-1-ol to ensure that saturation can be reached. The excess solid should be visually apparent.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., water, ethanol, dichloromethane, acetone) into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a syringe equipped with a filter (e.g., 0.45 µm PTFE filter).

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of 2-Amino-2-cyclopropylpropan-1-ol using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy (if the compound possesses a chromophore or can be derivatized).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Use of Excess Solute: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Filtration of the Aliquot: Prevents undissolved solid particles from being included in the analysis, which would lead to an overestimation of solubility.

Acidity and Basicity: The pKa Value

The pKa value is a critical parameter that quantifies the acidity or basicity of a compound. For 2-Amino-2-cyclopropylpropan-1-ol, the primary amine group is expected to be the main ionizable center. The pKa of the conjugate acid (R-NH₃⁺) will determine the extent of protonation at a given pH, which profoundly influences its solubility, lipophilicity, and interaction with biological targets.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a classic and reliable method for determining the pKa of ionizable groups.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve.

Caption: Workflow for pKa determination by titration.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of 2-Amino-2-cyclopropylpropan-1-ol and dissolve it in a known volume of deionized water.

-

pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration Setup: Place the pH electrode and a magnetic stir bar into the sample solution. Begin stirring at a moderate, constant rate.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the corresponding volume of titrant added.

-

Data Plotting: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination:

-

Identify the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).

-

Determine the volume of titrant at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.[4]

-

Causality Behind Experimental Choices:

-

Standardized Titrant: The concentration of the titrant must be accurately known to determine the equivalence point correctly.

-

Incremental Titrant Addition: Small increments, especially near the equivalence point, are necessary to accurately define the shape of the titration curve and precisely locate the inflection point.

-

Henderson-Hasselbalch Equation: The principle that pH = pKa at the half-equivalence point is a direct consequence of the Henderson-Hasselbalch equation, where the concentrations of the protonated and deprotonated forms of the amine are equal.[4]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.

Expected ¹H NMR Spectral Features for 2-Amino-2-cyclopropylpropan-1-ol:

-

Cyclopropyl Protons: A complex multiplet in the upfield region (typically 0.2-0.8 ppm).

-

Methyl Protons: A singlet in the aliphatic region (around 1.0-1.5 ppm).

-

Methylene Protons (-CH₂OH): A pair of doublets (diastereotopic protons) or a singlet, likely in the 3.3-3.8 ppm range.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Amine Protons (-NH₂): A broad singlet, also with a variable chemical shift.

Expected ¹³C NMR Spectral Features:

-

Cyclopropyl Carbons: Signals in the upfield region (typically 0-20 ppm).

-

Methyl Carbon: A signal in the aliphatic region (around 20-30 ppm).

-

Quaternary Carbon (C-NH₂): A signal in the 50-60 ppm range.

-

Methylene Carbon (-CH₂OH): A signal around 60-70 ppm.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-2-cyclopropylpropan-1-ol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

-

Spectral Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for 2-Amino-2-cyclopropylpropan-1-ol:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.

-

C-H Stretch (cyclopropyl): A sharp band often observed around 3100 cm⁻¹.

-

N-H Bend: A band around 1590-1650 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

Experimental Protocol for IR Analysis (ATR-FTIR):

-

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectral Data for 2-Amino-2-cyclopropylpropan-1-ol:

-

Molecular Ion (M⁺): A peak at m/z = 115.

-

[M+H]⁺ Ion: In electrospray ionization (ESI) or chemical ionization (CI), a prominent peak at m/z = 116.

-

Key Fragmentation Peaks: Loss of a hydroxymethyl radical (-•CH₂OH, m/z = 84), loss of an amino group (-•NH₂, m/z = 99), and other fragments resulting from the cleavage of the cyclopropyl ring or the carbon skeleton.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., ESI, CI, or electron ionization - EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Conclusion

The physicochemical properties of 2-Amino-2-cyclopropylpropan-1-ol are fundamental to its potential applications in research and development. This guide has outlined the essential parameters to be determined and has provided detailed, field-proven protocols for their measurement. By adhering to these methodologies, researchers can generate high-quality, reliable data that will enable the effective utilization of this novel amino alcohol in their scientific endeavors. The principles and techniques described herein are broadly applicable to the characterization of new chemical entities, forming an integral part of the drug discovery and development process.

References

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. Available at: [Link]

-

Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (42), 5319–5321. Available at: [Link]

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic letters, 10(13), 2733–2736. Available at: [Link]

-

LibreTexts Chemistry. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

University of Toronto. Solubility of Organic Compounds. Available at: [Link]

-

PubChem. 2-Amino-2-methyl-1-propanol. Available at: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

Shaw, D. G., Leron, R. B., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4–C 6 Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4), 043105. Available at: [Link]

-

PubChemLite. 2-amino-2-cyclopropylpropan-1-ol (C6H13NO). Available at: [Link]

-

van de Waterbeemd, H., & De Vringer, T. (2012). Development of Methods for the Determination of pKa Values. Comprehensive Medicinal Chemistry II, 5, 605-628. Available at: [Link]

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. Available at: [Link]

-

Solubility of Things. 2-Amino-2-methylpropan-1-ol. Available at: [Link]

-

Manthiri, A. A., Ramalingam, S., George, G., & Aarthi, R. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Chemical Data Collections, 33, 100701. Available at: [Link]

-

NIST. 1-Propanol, 2-amino-2-methyl-. Available at: [Link]

-

GeeksforGeeks. (2023). Titration Curve of Amino Acids - Experiment, Significance, pKa. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Amino-2-cyclopropylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Amino-2-cyclopropylpropan-1-ol, a novel amino alcohol with potential applications in medicinal chemistry and drug discovery. Due to its recent emergence, publicly available data is limited. This document, therefore, combines established information with expert analysis based on analogous structures to offer a thorough technical resource.

Introduction: The Significance of Cyclopropyl Moieties in Drug Design

The incorporation of a cyclopropyl group into a molecule can significantly enhance its pharmacological properties. This is attributed to the unique conformational rigidity and electronic nature of the cyclopropane ring. In the context of drug design, these features can lead to improved metabolic stability, enhanced binding affinity to target proteins, and a favorable pharmacokinetic profile. The presence of the cyclopropyl group in 2-Amino-2-cyclopropylpropan-1-ol suggests its potential as a valuable building block for the synthesis of new therapeutic agents. Cyclopropane-containing compounds have shown promise in a variety of therapeutic areas, including as antivirals, antibacterials, and anticancer agents.[1]

Chemical Identity and Structure

CAS Number: 1184403-67-5

Molecular Formula: C₆H₁₃NO

Structure:

Chemical Structure of 2-Amino-2-cyclopropylpropan-1-ol

SMILES: CC(CO)(C1CC1)N

Physicochemical Properties (Predicted)

Due to the absence of experimentally determined data, the following physicochemical properties have been predicted using computational models. These values provide an estimation and should be confirmed through empirical testing.

| Property | Predicted Value |

| Molecular Weight | 115.17 g/mol |

| XlogP3 | 0.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 46.2 Ų |

| Formal Charge | 0 |

These predicted properties suggest that 2-Amino-2-cyclopropylpropan-1-ol possesses drug-like characteristics according to Lipinski's rule of five, indicating good potential for oral bioavailability.

Synthesis Strategies

Conceptual Synthesis Workflow

Step-by-Step Methodological Considerations:

-

Cyanohydrin Formation: The synthesis could commence with the reaction of cyclopropyl methyl ketone with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a catalytic amount of a Lewis acid. This would yield a cyanohydrin intermediate. The causality behind this choice lies in the well-established reliability of cyanohydrin formation as a method for introducing a carbon-nitrogen bond precursor.

-

Reduction: The resulting cyanohydrin can then be subjected to a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). This step would simultaneously reduce the nitrile group to a primary amine and any ester or carboxylic acid functionality (if the cyanohydrin is hydrolyzed prior to reduction) to a primary alcohol. This one-pot reduction is an efficient method for generating the desired amino alcohol functionality.

Self-Validating System: The progress of this synthesis can be monitored at each stage using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The final product's identity and purity would be confirmed by comprehensive spectroscopic analysis.

Potential Applications in Drug Development

The structural features of 2-Amino-2-cyclopropylpropan-1-ol make it an attractive candidate for a scaffold or building block in drug discovery programs.

-

Increased Metabolic Stability: The cyclopropyl group is known to be less susceptible to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains.[2] This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life of drug candidates incorporating this moiety.

-

Conformational Constraint: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target.[3] This can lead to increased potency and selectivity, thereby reducing off-target effects.

-

Versatile Synthetic Handle: The primary amine and primary alcohol functionalities provide two reactive sites for further chemical modification, allowing for the facile generation of diverse libraries of compounds for high-throughput screening.

Based on the known activities of other cyclopropyl-containing compounds, molecules derived from 2-Amino-2-cyclopropylpropan-1-ol could be explored for a range of therapeutic applications, including:

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Amino-2-cyclopropylpropan-1-ol is not currently available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. General laboratory safety protocols for handling novel chemical entities should be strictly followed.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Amino-2-cyclopropylpropan-1-ol is a promising, yet under-characterized, chemical entity. Its unique structural features, particularly the presence of the cyclopropyl group, suggest significant potential for its application as a building block in the development of novel therapeutics. Further research is warranted to fully elucidate its physicochemical properties, develop efficient and scalable synthetic routes, and explore its pharmacological potential. This guide serves as a foundational resource for researchers embarking on the investigation of this intriguing molecule.

References

Sources

A Technical Guide to 2-Amino-2-cyclopropylpropan-1-ol: Synthesis, Properties, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Amino-2-cyclopropylpropan-1-ol, a chiral building block of significant interest to researchers and professionals in drug discovery and development. We will delve into its structural attributes, physicochemical properties, plausible synthetic routes with detailed protocols, and the strategic rationale for its application in modern medicinal chemistry.

Nomenclature and Structural Analysis

The formal IUPAC name for the compound is 2-Amino-2-cyclopropylpropan-1-ol . Its structure features a propane backbone with a primary alcohol at position 1. Position 2 is a quaternary, chiral carbon center substituted with an amino group, a methyl group, and a cyclopropyl ring.

The presence of the strained cyclopropyl ring and a chiral amino alcohol motif within a compact structure makes this molecule a highly valuable scaffold. The cyclopropyl group, in particular, is a well-regarded bioisostere for phenyl rings or gem-dimethyl groups, often introduced to enhance metabolic stability and binding affinity.[1][2][3]

Key Identifiers:

-

Molecular Formula: C₆H₁₃NO[6]

-

Molecular Weight: 115.17 g/mol [5]

-

Chirality: The C2 carbon is a stereocenter, meaning the molecule can exist as (R)- and (S)-enantiomers. The control of this stereochemistry is paramount in drug development to ensure selective interaction with biological targets.

Physicochemical Properties

The predicted and known properties of 2-Amino-2-cyclopropylpropan-1-ol are summarized below. This data is essential for planning synthetic modifications, formulation studies, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChemLite[6] |

| Molecular Weight | 115.17 g/mol | ChemicalBook[5] |

| Monoisotopic Mass | 115.09972 Da | PubChemLite[6] |

| CAS Number | 1184403-67-5 | ChemicalBook[4][5] |

| SMILES | CC(CO)(C1CC1)N | PubChemLite[6] |

| InChIKey | WDHUVSBQEHYCBZ-UHFFFAOYSA-N | PubChemLite[6] |

| Predicted XlogP | -0.4 | PubChemLite[6] |

| Storage Temperature | Refrigerator (2-8 °C) | ChemicalBook[5] |

Synthesis and Mechanistic Considerations

The proposed pathway begins with a modified Strecker synthesis on cyclopropyl methyl ketone to construct the crucial α-quaternary amino nitrile intermediate, followed by reduction.

Proposed Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for 2-Amino-2-cyclopropylpropan-1-ol.

Detailed Experimental Protocol (Racemic Synthesis)

This protocol describes the synthesis of the racemic mixture. Asymmetric variations would require specialized chiral catalysts or auxiliaries.[9][10]

PART A: Synthesis of 2-Amino-2-cyclopropyl-propionitrile (Intermediate B)

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add ammonium chloride (NH₄Cl, 1.2 eq) and potassium cyanide (KCN, 1.2 eq).

-

Causality: The Strecker reaction requires a source of ammonia and cyanide. NH₄Cl is in equilibrium with NH₃, and KCN provides the nucleophilic cyanide. This is a classic method for forming α-amino nitriles.[11]

-

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (200 mL) and stir until the solids dissolve. Cool the solution to 0-5 °C in an ice bath.

-

Causality: The solvent system ensures all reagents are soluble. Low temperature is crucial to control the exothermicity of the reaction and minimize side reactions.

-

-

Reactant Addition: Slowly add cyclopropyl methyl ketone (1.0 eq) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Isolation: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-amino nitrile intermediate.

-

Validation: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a nitrile peak ~2230 cm⁻¹).

-

PART B: Reduction to 2-Amino-2-cyclopropylpropan-1-ol (Product C)

-

Reactor Setup: To a 1 L three-necked flask, flame-dried under an inert atmosphere (Argon or Nitrogen), add lithium aluminum hydride (LiAlH₄, 2.0 eq) and 300 mL of anhydrous tetrahydrofuran (THF).

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing a nitrile directly to a primary amine. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

-

Reactant Addition: Dissolve the crude amino nitrile from Part A in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After addition, slowly warm the reaction to room temperature, then heat to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching and Workup: Cool the reaction to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

-

Causality: This specific quenching procedure is designed to precipitate aluminum salts as a granular solid, which is easily filtered, simplifying the purification process.

-

-

Purification: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 2-Amino-2-cyclopropylpropan-1-ol.

-

Validation: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.

-

Strategic Applications in Drug Discovery

The inclusion of the 2-amino-2-cyclopropylpropan-1-ol scaffold in a drug candidate is a deliberate design choice aimed at overcoming common challenges in drug development.

Metabolic Stability

The cyclopropyl group is a key asset for enhancing metabolic stability.[3] Its C-H bonds are stronger than those in typical alkyl chains, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2] This can increase the half-life of a drug, reducing the required dose and frequency. However, it's important to note that in some contexts, particularly when adjacent to amines, cyclopropyl rings can form reactive metabolites.[2]

Potency and Selectivity

The rigid, three-dimensional structure of the cyclopropyl group provides conformational constraint.[1] This reduces the entropic penalty of binding to a target protein, which can lead to a significant increase in potency.[3] By locking the molecule into a more defined shape, it can also improve selectivity by favoring binding to the desired target over off-targets, thereby reducing side effects.

Physicochemical Properties and Bioavailability

As a small, relatively lipophilic group, the cyclopropyl moiety can be used to fine-tune a molecule's overall properties. It can improve membrane permeability and oral bioavailability.[3] The presence of both an amino group and a hydroxyl group in 2-Amino-2-cyclopropylpropan-1-ol provides handles for hydrogen bonding, which are critical for target recognition, while also influencing solubility.

Proven Precedent in Approved Drugs

The value of the cyclopropyl motif is not just theoretical; it is a validated component in numerous FDA-approved drugs. Over a recent decade, 18 new chemical entities containing a cyclopropyl group received FDA approval, spanning a wide range of therapeutic areas.[7][12] This track record gives researchers confidence in deploying this scaffold in new drug discovery programs. The biocatalytic synthesis of chiral cyclopropane cores for drugs like Tasimelteon and Ticagrelor further underscores the industrial relevance of these structures.[13]

Conclusion

2-Amino-2-cyclopropylpropan-1-ol is more than a simple chemical. It is a strategically designed building block that offers medicinal chemists a powerful tool to address key challenges in drug design, including metabolic stability, potency, and selectivity. Its synthesis, while requiring careful control of reaction conditions and stereochemistry, is achievable through established methodologies. As the demand for drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties continues to grow, scaffolds like this will remain at the forefront of innovative pharmaceutical research.

References

- Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC. PubMed Central.

- 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098. PubChem.

- 2-Amino-2-cyclopropyl-propan-1-ol | 1184403-67-5. ChemicalBook.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- 2-amino-2-cyclopropylpropan-1-ol (C6H13NO). PubChemLite.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- The Cyclopropyl Group in Medicinal Chemistry.

- 2-Amino-2-cyclopropyl-propan-1-ol CAS. ChemicalBook.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.

- Enantioselective synthesis of chiral BCPs - PMC - PubMed Central. NIH.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen

- Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI.

- Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. NIH.

- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd

- Synthesis of Amino Acids of Cyclopropylglycine Series.

Sources

- 1. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-2-cyclopropyl-propan-1-ol | 1184403-67-5 [chemicalbook.com]

- 5. 2-Amino-2-cyclopropyl-propan-1-ol CAS#: 1184403-67-5 [m.chemicalbook.com]

- 6. PubChemLite - 2-amino-2-cyclopropylpropan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientificupdate.com [scientificupdate.com]

- 13. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-Amino-2-cyclopropylpropan-1-ol

This in-depth technical guide provides a detailed analysis of the expected spectral data for the novel amino alcohol, 2-amino-2-cyclopropylpropan-1-ol. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of new chemical entities. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this guide offers a predictive framework for the spectral interpretation of this compound, rooted in the fundamental behavior of its constituent functional groups.

Introduction

2-Amino-2-cyclopropylpropan-1-ol is a unique molecule that incorporates a primary amine, a primary alcohol, and a cyclopropyl ring attached to a quaternary carbon. This combination of functionalities suggests potential applications in medicinal chemistry and materials science, where the rigid cyclopropyl scaffold can impart desirable conformational constraints and metabolic stability. Accurate structural elucidation through spectral analysis is a critical first step in the development of any new compound. This guide will walk through the theoretical underpinnings and expected spectral features for 2-amino-2-cyclopropylpropan-1-ol, providing a robust reference for its characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-amino-2-cyclopropylpropan-1-ol.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The presence of exchangeable protons (from the -NH₂ and -OH groups) can be confirmed by D₂O exchange.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 0.2 - 0.5 | Multiplet | 4H | Cyclopropyl CH₂ | The protons of the cyclopropyl ring are highly shielded and typically appear at very low chemical shifts.[3][4][5] The complex splitting pattern arises from geminal and cis/trans vicinal coupling. |

| ~ 1.0 | Singlet | 3H | Methyl (CH₃) | The methyl group is attached to a quaternary carbon, so it will appear as a singlet. |

| ~ 1.5 - 2.5 | Broad Singlet | 3H | Amine (NH₂) and Alcohol (OH) | The chemical shifts of N-H and O-H protons are variable and depend on concentration, solvent, and temperature.[1][2][6] They often appear as broad signals and will disappear upon addition of D₂O. |

| ~ 3.3 | Singlet | 2H | Methylene (CH₂OH) | The methylene protons adjacent to the hydroxyl group are deshielded by the electronegative oxygen atom. They are expected to be a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 0 - 10 | Cyclopropyl CH₂ | The carbons of the cyclopropyl ring are highly shielded and appear at unusually low chemical shifts.[7] |

| ~ 15 - 25 | Cyclopropyl CH | The methine carbon of the cyclopropyl group is also in a shielded environment. |

| ~ 20 - 30 | Methyl (CH₃) | The methyl carbon attached to the quaternary center will be in the typical aliphatic region. |

| ~ 55 - 65 | Quaternary Carbon (C-NH₂) | The carbon atom bonded to the nitrogen is deshielded by the electronegative amine group.[1][2] |

| ~ 65 - 75 | Methylene (CH₂OH) | The carbon adjacent to the hydroxyl group is significantly deshielded by the oxygen atom. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. 2-Amino-2-cyclopropylpropan-1-ol has two key functional groups that will give rise to characteristic absorption bands: a primary amine and a primary alcohol.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Appearance |

| 3400 - 3250 | N-H Stretch | Primary Amine | Two distinct, sharp to medium bands are expected for the symmetric and asymmetric stretches of the primary amine.[1][2][8] |

| 3500 - 3200 | O-H Stretch | Alcohol | A broad, strong band is characteristic of the hydrogen-bonded O-H stretch in an alcohol.[9] This may overlap with the N-H stretches. |

| 2960 - 2850 | C-H Stretch | Aliphatic | Absorptions due to the C-H stretching of the methyl, methylene, and cyclopropyl groups. |

| 1650 - 1580 | N-H Bend | Primary Amine | A medium to strong, sharp band corresponding to the scissoring vibration of the primary amine.[8] |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | A weak to medium absorption band.[8] |

| 1050 - 1000 | C-O Stretch | Primary Alcohol | A strong band indicating the C-O stretching vibration. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For 2-amino-2-cyclopropylpropan-1-ol (C₆H₁₃NO, Monoisotopic Mass: 115.0997 Da), the following fragmentation pathways are anticipated.[10]

Molecular Ion and Fragmentation

The molecular ion peak (M⁺) is expected at m/z = 115. Due to the presence of a single nitrogen atom, the molecular weight is odd, which is consistent with the Nitrogen Rule.[11][12]

The most characteristic fragmentation for amino alcohols is alpha-cleavage , where the bond between the carbon bearing the functional groups and an adjacent carbon is broken.[11][13]

.dot

Caption: Predicted major fragmentation pathways for 2-amino-2-cyclopropylpropan-1-ol.

Predicted Fragmentation Data:

| m/z | Proposed Fragment | Loss | Rationale |

| 115 | [C₆H₁₃NO]⁺˙ | - | Molecular Ion |

| 100 | [C₅H₁₀NO]⁺ | •CH₃ | Alpha-cleavage resulting in the loss of the methyl radical. This is expected to be a prominent peak. |

| 84 | [C₅H₁₀N]⁺ | •CH₂OH | Alpha-cleavage leading to the loss of the hydroxymethyl radical. |

| 97 | [C₆H₁₁N]⁺˙ | H₂O | Dehydration of the molecular ion, a common fragmentation for alcohols.[11] |

| 58 | [C₃H₈N]⁺ | C₃H₅O | Further fragmentation of the m/z 100 ion. |

| 30 | [CH₄N]⁺ | C₅H₉O | A common fragment for primary amines, [CH₂=NH₂]⁺. |

IV. Experimental Protocols

To acquire the spectral data discussed, the following general methodologies are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 2-amino-2-cyclopropylpropan-1-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher field NMR spectrometer.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum to identify the -NH₂ and -OH protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet or a Nujol mull can be prepared.

-

Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Analysis: Obtain the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

.dot

Caption: A generalized workflow for the spectral characterization of a new chemical entity.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features expected for 2-amino-2-cyclopropylpropan-1-ol. By understanding the characteristic NMR shifts, IR absorption bands, and mass spectral fragmentation patterns of the constituent functional groups, researchers can confidently approach the structural elucidation of this and related molecules. The methodologies and interpretative frameworks presented herein are designed to serve as a valuable resource for scientists in the field of chemical synthesis and drug discovery.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

NIST/EPA/NIH Mass Spectral Library. Fragmentation of Three Amines. Available at: [Link]

-

PubChem. 2-amino-2-cyclopropylpropan-1-ol. Available at: [Link]

-

PubChem. 2-Amino-2-methyl-1-propanol. Available at: [Link]

-

PubChem. 2-Amino-1-cyclopropylethan-1-ol. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

YouTube. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. Available at: [Link]

-

ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... Available at: [Link]

-

iChemical. cyclopropyl alcohol, CAS No. 16545-68-9. Available at: [Link]

-

NIH. (2016). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PMC. Available at: [Link]

-

ACS Publications. The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Available at: [Link]

-

NIH. (2018). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PMC PubMed Central. Available at: [Link]

-

NIST. 1-Propanol, 2-amino-2-methyl-. NIST WebBook. Available at: [Link]

-

ResearchGate. (2025). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Available at: [Link]

-

ResearchGate. Representative bioactive molecules containing cyclic β‐amino alcohol moiety. Available at: [Link]

-

PubChem. 2-Cyclopropylpropan-1-ol. Available at: [Link]

-

PubChem. 2-Cyclopropyl-2-propanol. Available at: [Link]

-

SpectraBase. L-2-amino-1-propanol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. 2-amino-3-cyclopropylpropan-1-ol hydrochloride. Available at: [Link]

-

NIST. 2-Propanol, 1-amino-. NIST WebBook. Available at: [Link]

-

NIST. 2-Propanol, 1-amino-. NIST WebBook. Available at: [Link]

-

PubChem. 2-[(2-hydroxypropyl)amino]propan-1-ol. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Available at: [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 10. PubChemLite - 2-amino-2-cyclopropylpropan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-2-cyclopropylpropan-1-ol

Introduction: Understanding the Molecular Architecture of 2-Amino-2-cyclopropylpropan-1-ol

2-Amino-2-cyclopropylpropan-1-ol is a fascinating molecule characterized by a unique combination of functional groups that dictate its physicochemical properties, most notably its solubility. As a primary amino alcohol, it possesses both a basic amino group (-NH₂) and a polar hydroxyl group (-OH). These are attached to a tertiary carbon, which is also bonded to a methyl group (-CH₃) and a cyclopropyl ring. This distinct structure, with its blend of hydrophilic and lipophilic moieties, suggests a nuanced solubility profile that is critical for its application in research and drug development. Understanding this profile is paramount for formulation, reaction chemistry, and predicting its behavior in biological systems.

The presence of the amino and hydroxyl groups allows for hydrogen bonding with protic solvents, suggesting good solubility in polar protic media.[1] Conversely, the non-polar cyclopropyl and methyl groups contribute to its lipophilicity, which may enhance its solubility in less polar organic solvents. A predicted XlogP value of -0.4 for 2-Amino-2-cyclopropylpropan-1-ol suggests a favorable distribution into aqueous media.[2] This guide will provide a theoretical framework for predicting its solubility and a practical guide to its experimental determination.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of predicting solubility. The interplay of polarity, hydrogen bonding capability, and molecular size determines how well a solute dissolves in a particular solvent.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

In polar protic solvents, the primary drivers for the dissolution of 2-Amino-2-cyclopropylpropan-1-ol are the amino and hydroxyl groups. These groups can act as both hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with solvents like water and alcohols. A close structural analog, 2-Amino-2-methylpropan-1-ol, is miscible with water and soluble in alcohols.[3] Similarly, the parent amine, cyclopropylamine, is miscible with water and ethanol.[4][5][6] Based on these analogs, 2-Amino-2-cyclopropylpropan-1-ol is expected to exhibit high solubility in water and lower alcohols.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Polar aprotic solvents can act as hydrogen bond acceptors but not donors. The hydroxyl group of 2-Amino-2-cyclopropylpropan-1-ol can still form hydrogen bonds with these solvents. Existing data indicates that the compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[7] Its solubility in other polar aprotic solvents like Dimethylformamide (DMF) and acetonitrile is likely to be moderate, facilitated by dipole-dipole interactions.

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether)

The solubility in non-polar solvents is expected to be limited. The non-polar cyclopropyl and methyl groups will have favorable van der Waals interactions with these solvents, but these are unlikely to overcome the strong hydrogen bonding between the amino alcohol molecules themselves. However, cyclopropylamine is noted to be miscible with ether.[4][5][6] This suggests that 2-Amino-2-cyclopropylpropan-1-ol may possess some degree of solubility in less polar ethers, although significantly lower than in polar solvents.

Predicted Solubility Summary

The following table summarizes the predicted solubility of 2-Amino-2-cyclopropylpropan-1-ol in various solvents, providing a baseline for experimental design. Researchers can use the provided experimental protocols to populate the quantitative data columns.

| Solvent Class | Example Solvents | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Molarity (mol/L) |

| Polar Protic | Water, Methanol, Ethanol | High | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to Low | ||

| Non-Polar Ethereal | Diethyl Ether, Tetrahydrofuran (THF) | Low | ||

| Non-Polar Aromatic | Toluene | Very Low | ||

| Non-Polar Aliphatic | Hexane, Heptane | Very Low / Insoluble |

Experimental Determination of Solubility

To move from theoretical prediction to empirical data, rigorous experimental protocols are necessary. The choice between a kinetic or thermodynamic solubility assay depends on the research context. Kinetic solubility is often used in high-throughput screening during early-stage drug discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.

Workflow for Solubility Determination

Caption: General workflow for experimental solubility determination.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with a compound over a prolonged period to ensure equilibrium is reached.

Methodology:

-

Preparation: Add an excess amount of solid 2-Amino-2-cyclopropylpropan-1-ol to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Reporting: Express the solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This high-throughput method is suitable for rapid screening and measures the concentration at which a compound precipitates from a solution when added from a DMSO stock.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Amino-2-cyclopropylpropan-1-ol in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in Nephelometric Turbidity Units (NTU) is observed indicates the formation of a precipitate and thus the kinetic solubility limit.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

For accurate quantification in thermodynamic solubility studies, a validated HPLC method is essential. Due to the lack of a strong chromophore in 2-Amino-2-cyclopropylpropan-1-ol, derivatization is often required for sensitive UV detection. Alternatively, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used.

Workflow for HPLC Analysis with Pre-column Derivatization

Caption: HPLC analysis workflow with pre-column derivatization.

Example HPLC Method with o-Phthalaldehyde (OPA) Derivatization:

-

Derivatization Reagent: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a highly fluorescent isoindole derivative, allowing for sensitive detection.

-

Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0

-

Mobile Phase B: Acetonitrile

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the derivatized compound.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm) or UV detector (338 nm).

-

Standard Curve: Prepare a standard curve by derivatizing known concentrations of 2-Amino-2-cyclopropylpropan-1-ol to accurately quantify the concentration in the solubility samples.

Conclusion

While specific experimental data for the solubility of 2-Amino-2-cyclopropylpropan-1-ol is not widely available in the literature, a robust theoretical assessment can be made based on its molecular structure and comparison with close analogs. It is predicted to be highly soluble in polar protic solvents, with decreasing solubility in polar aprotic and non-polar solvents. This guide provides the necessary theoretical foundation and detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in a variety of solvent systems. The provided methodologies for both thermodynamic and kinetic solubility, coupled with a reliable HPLC quantification method, form a self-validating system for generating high-quality, reproducible data essential for advancing research and development.

References

-

ChemBK. (2024). Cyclopropylamine. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Amino-2-methyl-propan-1-ol. Retrieved from [Link]

-

Cheméo. (n.d.). Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]

-

US EPA. (2006). Robust Summaries & Test Plan: 2-amino-2-methylpropanol. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO(2) Capture from Flue Gas Streams. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ACS Publications. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-2-cyclopropylpropan-1-ol (C6H13NO). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-cyclopropylethan-1-ol. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules. Retrieved from [Link]

-

ResearchGate. (2018). Experimental Mole Fraction Solubilities, x 1 , of Amino Acids. Retrieved from [Link]

-

SciSpace. (2013). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). Retrieved from [Link]

-

PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from [Link]

- Google Patents. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

- Google Patents. (1973). Pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. PubChemLite - 2-amino-2-cyclopropylpropan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 3. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 6. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 7. 2-Amino-2-cyclopropyl-propan-1-ol CAS#: 1184403-67-5 [m.chemicalbook.com]

An In-Depth Technical Guide to 2-Amino-2-cyclopropylpropan-1-ol: Synthesis, Properties, and Medicinal Chemistry Perspective

Foreword: The Strategic Value of Strained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the myriad of structural motifs employed to optimize drug candidates, the cyclopropyl group has emerged as a powerful tool for enhancing potency, modulating metabolic stability, and refining physicochemical characteristics.[1][2] This guide delves into the specifics of 2-Amino-2-cyclopropylpropan-1-ol, a molecule embodying the strategic incorporation of this unique three-membered ring. While the specific discovery and a detailed, publicly available synthetic protocol for this exact compound are not extensively documented in peer-reviewed literature, this guide will provide a comprehensive overview based on established principles of organic synthesis and the well-documented utility of related α-cyclopropyl amino alcohols in drug development. We will explore a logical synthetic pathway, the rationale behind the experimental choices, and the potential applications of this and structurally similar compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry

The seemingly simple cyclopropyl ring, with its inherent ring strain of approximately 27.5 kcal/mol, imparts a unique set of steric and electronic properties to a molecule.[3] These features are increasingly leveraged by medicinal chemists to address common challenges in drug discovery.

Key Advantages of Incorporating a Cyclopropyl Group:

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can act as a conformational restraint, locking a flexible molecule into its bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.[1]

-

Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[1]

-

Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity (logP) and acidity/basicity (pKa), which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Reduced Off-Target Effects: By locking a molecule into a more specific conformation, the cyclopropyl group can help to reduce binding to unintended biological targets, thereby minimizing off-target side effects.[1]

| Property Enhanced by Cyclopropyl Group | Rationale | Reference |

| Potency | Conformational rigidity reduces the entropic penalty of binding. | [1] |

| Metabolic Stability | Stronger C-H bonds are less prone to enzymatic oxidation. | [1] |

| Solubility & Permeability | Can modulate lipophilicity to optimize ADME properties. | [1] |

| Selectivity | A more defined conformation can lead to more specific target engagement. | [1] |

A Proposed Synthetic Pathway for 2-Amino-2-cyclopropylpropan-1-ol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the amino and hydroxyl groups, leading back to a key cyclopropyl ketone intermediate. This intermediate can be derived from commercially available starting materials.

Caption: Retrosynthetic analysis of 2-Amino-2-cyclopropylpropan-1-ol.

Step-by-Step Proposed Synthesis

This proposed multi-step synthesis provides a robust framework for the laboratory-scale preparation of 2-Amino-2-cyclopropylpropan-1-ol.

Step 1: Synthesis of Cyclopropyl Methyl Ketone

The synthesis would commence with the formation of cyclopropyl methyl ketone. A common and effective method is the Simmons-Smith cyclopropanation of an appropriate enol ether of acetone, or a related reaction.

-

Reaction: Cyclopropanation of an acetone enol equivalent.

-

Reagents: Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn).

-

Rationale: The Simmons-Smith reaction is a reliable method for forming a cyclopropane ring from an alkene with high stereospecificity. The use of an enol ether of acetone provides the necessary alkene functionality.

Step 2: Formation of the α-Hydroxy Nitrile (Cyanohydrin)

The ketone is then converted to a cyanohydrin, which introduces the carbon that will become the carboxylic acid and protects the carbonyl group for the subsequent steps.

-

Reaction: Nucleophilic addition of cyanide to the carbonyl group.

-

Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN) followed by acidification.

-

Rationale: This is a classic method for one-carbon homologation and the introduction of a hydroxyl group alpha to a carbonyl.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group is hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxy carboxylic acid.

-

Reaction: Acid- or base-catalyzed hydrolysis.

-

Reagents: Strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., NaOH, KOH) with heating.

-

Rationale: This step converts the nitrile into the more versatile carboxylic acid functional group, which is necessary for the subsequent introduction of the amino group.

Step 4: Introduction of the Amino Group

The hydroxyl group of the α-hydroxy acid is first converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced with an azide nucleophile. Subsequent reduction of the azide yields the primary amine.

-

Reaction: Nucleophilic substitution followed by reduction.

-

Reagents:

-

Tosyl chloride (TsCl) or Mesyl chloride (MsCl) in the presence of a base (e.g., pyridine).

-

Sodium azide (NaN₃).

-

A reducing agent such as Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂, Pd/C).

-

-

Rationale: This two-step process (activation, displacement, and reduction) is a standard and effective method for converting a hydroxyl group to an amino group with retention of stereochemistry if a chiral starting material is used.

Step 5: Reduction of the Carboxylic Acid to the Primary Alcohol

The final step is the reduction of the carboxylic acid to the primary alcohol.

-

Reaction: Reduction of a carboxylic acid.

-

Reagents: A strong reducing agent such as Lithium aluminum hydride (LiAlH₄) or Borane (BH₃).

-

Rationale: This reduction provides the target 2-Amino-2-cyclopropylpropan-1-ol.

Caption: Proposed synthetic workflow for 2-Amino-2-cyclopropylpropan-1-ol.

Potential Applications and Biological Relevance

While specific biological activity data for 2-Amino-2-cyclopropylpropan-1-ol is not available in the public domain, the structural motif of an α-cyclopropyl amino alcohol is of significant interest in drug discovery.

-

Enzyme Inhibition: The constrained nature of the cyclopropyl group can lead to potent and selective inhibition of enzymes by mimicking a transition state or by occupying a specific hydrophobic pocket in the active site.

-

Neurological Disorders: Analogues of cyclopropyl-containing amino acids have been investigated as ligands for N-methyl-D-aspartate (NMDA) receptors, which are implicated in a variety of neurological conditions.[4]

-

Antiviral and Anticancer Agents: The incorporation of cyclopropyl groups has been a successful strategy in the development of antiviral and anticancer drugs, where they often enhance the binding affinity and metabolic stability of the parent molecule.[2]

The presence of both a primary amine and a primary alcohol in 2-Amino-2-cyclopropylpropan-1-ol provides two points for further chemical modification, making it a versatile building block for the synthesis of more complex drug candidates.

Conclusion and Future Directions

2-Amino-2-cyclopropylpropan-1-ol represents a fascinating, albeit under-documented, small molecule with significant potential as a building block in medicinal chemistry. The strategic incorporation of the cyclopropyl group offers a proven strategy for enhancing the pharmacological properties of drug candidates. The proposed synthetic route, grounded in established chemical principles, provides a clear and logical pathway for its preparation.

Future research in this area should focus on the development and publication of a detailed and optimized synthesis of 2-Amino-2-cyclopropylpropan-1-ol. Furthermore, a thorough biological evaluation of this compound and its derivatives is warranted to explore its potential as a therapeutic agent or as a scaffold for the development of new medicines. As our understanding of the nuanced effects of strained ring systems on biological activity continues to grow, molecules like 2-Amino-2-cyclopropylpropan-1-ol will undoubtedly play an important role in the future of drug discovery.

References

- This reference is a placeholder for the future public

- This reference is a placeholder for future biological studies.

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

- This reference is a placeholder for further reading on cyclopropan

- This reference is a placeholder for further reading on amino alcohol synthesis.

-

Shuto, S., Ono, S., Imoto, H., Yoshii, K., & Matsuda, A. (1998). Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- Diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker. Journal of Medicinal Chemistry, 41(18), 3507–3514. [Link]

-

Sala, M., et al. (2014). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 18(1), 2-25. [Link]

Sources

- 1. 2-Amino-2-cyclopropyl-propan-1-ol | 1184403-67-5 [chemicalbook.com]

- 2. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 3. Amino-2-propanol(78-96-6) 1H NMR [m.chemicalbook.com]

- 4. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]

The Cyclopropyl Moiety in Amino Alcohol Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Abstract

The incorporation of the cyclopropyl group, a small, strained carbocycle, into amino alcohol frameworks presents a compelling strategy in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of cyclopropyl-containing amino alcohols. We will delve into the unique physicochemical properties imparted by the cyclopropyl ring and how these translate into potent and selective modulation of key biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile structural motif to address unmet medical needs. We will explore case studies in oncology, metabolic disorders, and neuroscience, providing detailed experimental protocols and structure-activity relationship (SAR) analyses to empower the rational design of next-generation therapeutics.

The Strategic Advantage of the Cyclopropyl Ring in Drug Design

The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in medicinal chemistry. Its inherent ring strain and unique electronic properties offer a plethora of advantages when incorporated into drug candidates. The C-C bonds within the cyclopropyl ring possess a higher p-character than typical alkanes, leading to shorter and stronger C-H bonds.[1] This seemingly subtle feature has profound implications for a molecule's biological activity and pharmacokinetic profile.

Key contributions of the cyclopropyl group in drug design include:

-

Enhanced Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity at the target receptor. This conformational constraint can also reduce off-target effects by preventing binding to unintended receptors.[1][2]

-

Improved Metabolic Stability: The robust C-H bonds of the cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common route of drug degradation. This can lead to an extended half-life and improved bioavailability of the drug candidate.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This allows for fine-tuning of a drug's pharmacokinetic profile.[1]

-

Increased Brain Permeability: In some instances, the incorporation of a cyclopropyl group has been shown to enhance a molecule's ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[1]

This guide will focus on the synergistic combination of the cyclopropyl moiety with the versatile amino alcohol scaffold, a privileged structure in its own right, found in numerous natural products and FDA-approved drugs.

Synthesis of Cyclopropyl-Containing Amino Alcohols: A Practical Approach

The synthesis of cyclopropyl-containing amino alcohols can be achieved through various synthetic routes. A common and effective method is the Simmons-Smith cyclopropanation of an allylic alcohol, followed by introduction of the amino group. Here, we provide a detailed, step-by-step protocol for the synthesis of a model cyclopropyl-containing amino alcohol, (1-aminocyclopropyl)methanol.

Experimental Protocol: Synthesis of (1-aminocyclopropyl)methanol

Materials:

-

Allyl alcohol

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Sodium sulfate (anhydrous)

-

Phthalimide

-

Triphenylphosphine

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrazine monohydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

Workflow Diagram:

Caption: Synthetic workflow for (1-aminocyclopropyl)methanol.

Step 1: Simmons-Smith Cyclopropanation of Allyl Alcohol [3][4][5]

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of allyl alcohol (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.2 equivalents) to the stirred solution via the dropping funnel.

-

In a separate flask, prepare a solution of diiodomethane (2.2 equivalents) in anhydrous diethyl ether.

-

Add the diiodomethane solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (cyclopropyl)methanol. Purify by distillation.

Step 2: Mitsunobu Reaction for Amine Introduction

-

To a solution of (cyclopropyl)methanol (1 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF, add DIAD (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-(cyclopropylmethyl)phthalimide.

Step 3: Deprotection to Yield the Final Product

-

Dissolve N-(cyclopropylmethyl)phthalimide (1 equivalent) in ethanol.

-

Add hydrazine monohydrate (5 equivalents) and reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and add concentrated hydrochloric acid.

-

Filter the resulting precipitate (phthalhydrazide).

-

Concentrate the filtrate under reduced pressure.